molecular formula C19H20FN3O2 B2664079 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea CAS No. 891104-34-0

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea

Cat. No.: B2664079
CAS No.: 891104-34-0
M. Wt: 341.386
InChI Key: GGIRGIVAXKTWFR-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a methylbenzyl urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the reaction between 4-methylbenzylamine and an appropriate isocyanate yields the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-3-(4-methylbenzyl)urea: Lacks the pyrrolidinone ring but shares the fluorophenyl and methylbenzyl urea moieties.

    1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-benzylurea: Similar structure but without the methyl group on the benzyl moiety.

Uniqueness

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea is unique due to the combination of its fluorophenyl group, pyrrolidinone ring, and methylbenzyl urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-5-7-14(8-6-13)11-21-19(25)22-16-10-18(24)23(12-16)17-4-2-3-15(20)9-17/h2-9,16H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIRGIVAXKTWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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